molecular formula C15H12N2O3 B11042949 N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide

N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide

Cat. No.: B11042949
M. Wt: 268.27 g/mol
InChI Key: VNHGFVBTJPVUHY-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide is not well-documented. similar benzoxazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to specific active sites, inhibiting enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds:

  • 2-(1,2-benzoxazol-3-yl)-N-methyl-N-(2-methylphenyl)acetamide
  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
  • 2-(1,2-benzoxazol-3-yl)-N-(3-ethynylphenyl)acetamide

Uniqueness: N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group at the para position of the benzamide moiety. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other benzoxazole derivatives .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-4-methoxybenzamide

InChI

InChI=1S/C15H12N2O3/c1-19-11-8-6-10(7-9-11)15(18)16-14-12-4-2-3-5-13(12)20-17-14/h2-9H,1H3,(H,16,17,18)

InChI Key

VNHGFVBTJPVUHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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